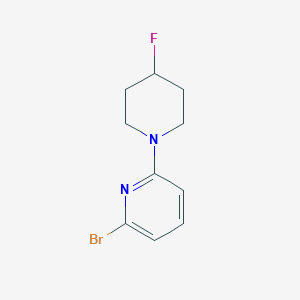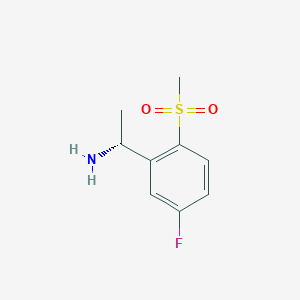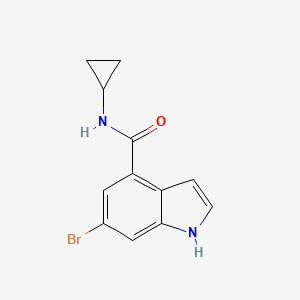
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 2-position and a 4-fluoropiperidin-1-yl group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-6-chloropyridine and 4-fluoropiperidine.
Nucleophilic Substitution: The 4-fluoropiperidine is reacted with 2-bromo-6-chloropyridine under nucleophilic substitution conditions to replace the chlorine atom with the 4-fluoropiperidin-1-yl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The bromine atom can serve as a handle for further functionalization, allowing the compound to interact with various biological pathways.
類似化合物との比較
Similar Compounds
2-Bromo-6-fluoropyridine: Lacks the 4-fluoropiperidin-1-yl group, making it less versatile in medicinal chemistry applications.
2-Bromo-4-fluoropyridine: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-6-(piperidin-1-yl)pyridine: Similar but lacks the fluorine atom, which can affect its binding affinity and stability.
Uniqueness
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The 4-fluoropiperidin-1-yl group enhances its potential as a pharmacophore in drug design, while the bromine atom allows for further functionalization and derivatization.
特性
分子式 |
C10H12BrFN2 |
|---|---|
分子量 |
259.12 g/mol |
IUPAC名 |
2-bromo-6-(4-fluoropiperidin-1-yl)pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14/h1-3,8H,4-7H2 |
InChIキー |
UXKKOOCXHOZLAX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1F)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















